molecular formula C14H12N4O2S2 B12131852 N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

Katalognummer: B12131852
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: VIJLSWRYLBYSJX-OVCLIPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide typically involves a multi-step process. One common method includes the condensation reaction between furan-2-carbaldehyde and thiosemicarbazide to form the intermediate hydrazone. This intermediate is then cyclized with 2-bromoacetylthiophene to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Wirkmechanismus

The mechanism of action of N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and sulfur atoms, forming stable complexes that can modulate enzymatic activities or disrupt cellular processes. Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide is unique due to its combination of furan, thiophene, and thiazole rings, which provide a diverse range of chemical reactivity and biological activity. This structural diversity makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H12N4O2S2

Molekulargewicht

332.4 g/mol

IUPAC-Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C14H12N4O2S2/c1-9(19)16-13-12(11-5-3-7-21-11)17-14(22-13)18-15-8-10-4-2-6-20-10/h2-8H,1H3,(H,16,19)(H,17,18)/b15-8+

InChI-Schlüssel

VIJLSWRYLBYSJX-OVCLIPMQSA-N

Isomerische SMILES

CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC=CO2)C3=CC=CS3

Kanonische SMILES

CC(=O)NC1=C(N=C(S1)NN=CC2=CC=CO2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.